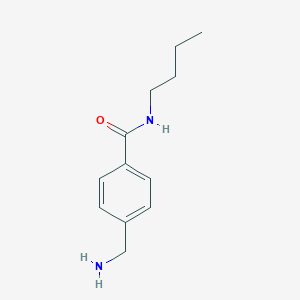
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mechanism Of Action
The mechanism of action of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific protein targets in the body. This interaction leads to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Biochemical And Physiological Effects
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One potential direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with specific protein targets in the body could provide insights into its potential therapeutic applications. Another potential direction is to investigate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of potential drug candidates. Finally, future research could focus on the development of new synthesis methods for this compound, which could make it more accessible for use in lab experiments and drug development.
Synthesis Methods
The synthesis of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-mercapto benzothiazole and 4-bromo pyridine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with triazole to produce the final product. The synthesis of this compound requires careful attention to detail and a high level of expertise in organic chemistry.
Scientific Research Applications
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
93299-89-9 |
|---|---|
Product Name |
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
Molecular Formula |
C14H10N4S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H10N4S/c1-2-4-12-11(3-1)18-13(9-19-12)16-17-14(18)10-5-7-15-8-6-10/h1-8H,9H2 |
InChI Key |
NSEMDSCYNBGKSP-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
solubility |
28.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)








![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)

![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)